Enantioselective Toxicity: 83.5-Fold Differential Between (+)- and (-)-Isofenphos Oxon Enantiomers
Isofenphos oxon exhibits extreme enantioselective insecticidal activity. Following complete separation on a CHIRALCEL OC column using n-hexane/2-propanol mobile phase, the (+)-isomer of isofenphos oxon was found to be approximately 83.5-fold more toxic to houseflies than the (-)-isomer [1]. The racemic mixture showed intermediate toxicity. This stereospecificity demonstrates that non-chiral analytical methods or racemic reference materials cannot accurately represent the compound's true toxicological profile or environmental risk.
| Evidence Dimension | Insecticidal toxicity (housefly bioassay) |
|---|---|
| Target Compound Data | (+)-isofenphos oxon: ~83.5-fold higher toxicity; racemic mixture: intermediate toxicity |
| Comparator Or Baseline | (-)-isofenphos oxon: baseline (1x) |
| Quantified Difference | Approximately 83.5-fold greater toxicity for (+)-enantiomer relative to (-)-enantiomer |
| Conditions | Housefly (Musca domestica) topical application bioassay; enantiomers separated by HPLC on CHIRALCEL OC column |
Why This Matters
Procurement of racemic versus enantiopure material yields dramatically different toxicological outcomes, directly impacting risk assessment accuracy and environmental fate modeling.
- [1] Ueji, M., & Tomizawa, C. (1986). Insect toxicity and anti-acetylcholinesterase activity of chiral isomers of isofenphos and its oxon. Nippon Noyaku Gakkaishi (Journal of Pesticide Science), 11(3), 447-451. View Source
